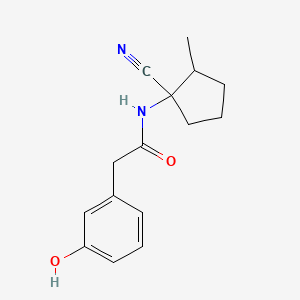
Ethyl 2-hydroxybut-3-enoate
Vue d'ensemble
Description
Ethyl 2-hydroxybut-3-enoate, also known as Ethyl (2E)-3-hydroxy-2-butenoate, is a chemical compound with the molecular formula C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a hydroxyl group, a vinyl group, and an ester group . This combination of functional groups provides several options for chemical transformations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.14 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
1. Enantiomeric Purity and Deracemisation
The study by Vaijayanthi and Chadha (2007) explores the deracemisation of racemic alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates using Candida parapsilosis, leading to high enantiomeric excesses and isolated yields. This research is significant in achieving enantiomerically pure compounds, essential for various chemical syntheses (Vaijayanthi & Chadha, 2007).
2. Sequential Hydrogenation Processes
Meng, Zhu, and Zhang (2008) conducted research on the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, yielding ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process is sensitive to reaction temperatures, showcasing a method for producing compounds with specific configurations (Meng, Zhu, & Zhang, 2008).
3. Z/E Photoisomerisation and Cyclisation
Research by Pomeisl et al. (2007) demonstrated the efficient transformation of (E)- and (Z)-2-fluoroalk-2-enoates into 3-fluorofuran-2(5H)-ones. This process involves Z/E photoisomerisation of noncyclisable Z isomers followed by acid-catalysed cyclisation, highlighting a method for creating novel fluorinated building blocks (Pomeisl et al., 2007).
4. Sensory Evaluation in Wine
Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines. This study revealed insights into the ester's presence in various wines, its sensory threshold, and its limited impact on fruity aroma modulation in red wine (Gammacurta et al., 2018).
5. Crystal Packing and Non-Hydrogen Bonding Interactions
Zhang, Wu, and Zhang (2011) explored the crystal packing of ethyl 2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing rare N⋯π and O⋯π interactions. These findings provide insights into the molecular interactions and structural characteristics of such compounds (Zhang, Wu, & Zhang, 2011).
6. Asymmetric Reduction by Candida Parapsilosis
Baskar et al. (2004) focused on the enantioselective bioreduction of alkyl 2-oxo-4-arylbutanoates and -but-3-enoates using Candida parapsilosis. The study resulted in high enantiomeric excesses and good yields, demonstrating an effective method for producing specific enantiomers (Baskar et al., 2004).
Orientations Futures
Methyl vinyl glycolate (MVG), a compound similar to Ethyl 2-hydroxybut-3-enoate, has been identified as a potential renewable platform molecule for industrial added-value compounds within areas such as polymer chemistry . This suggests that this compound could also have potential future applications in these areas.
Propriétés
IUPAC Name |
ethyl 2-hydroxybut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3,5,7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCVHEYVNMVFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875615 | |
| Record name | 2-Hydroxy-but-3-enoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91890-87-8 | |
| Record name | 2-Hydroxy-but-3-enoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-hydroxybut-3-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide](/img/structure/B2674766.png)

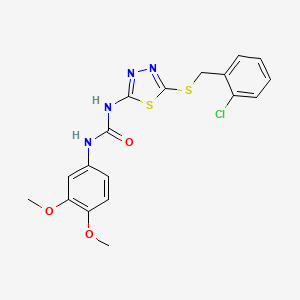
![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)
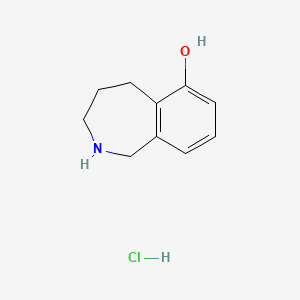
![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)

![1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674773.png)
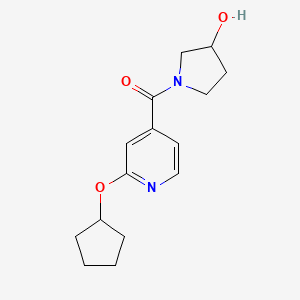
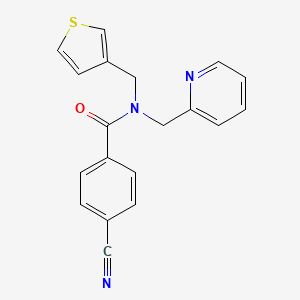

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2674783.png)
![2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2674785.png)
